molecular formula C27H27N3O B2851064 (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide CAS No. 474762-77-1

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide

Cat. No.: B2851064
CAS No.: 474762-77-1
M. Wt: 409.533
InChI Key: LZFRLNSEEXEIJJ-UHFFFAOYSA-N
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Description

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by its complex structure, which includes a benzyl(ethyl)amino group, a cyano group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide in the presence of a base.

    Introduction of the Benzyl(ethyl)amino Group: This step involves the alkylation of an amine with benzyl chloride and ethyl iodide under basic conditions.

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Final Assembly: The final step involves coupling the intermediate products under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted enamides or amides.

Scientific Research Applications

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[4-[benzyl(methyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
  • (E)-3-[4-[benzyl(propyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide

Uniqueness

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-4-30(19-23-11-6-5-7-12-23)25-15-13-22(14-16-25)17-24(18-28)27(31)29-26-20(2)9-8-10-21(26)3/h5-17H,4,19H2,1-3H3,(H,29,31)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFRLNSEEXEIJJ-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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